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Compound of Interest

Compound Name: Pivalamidine hydrochloride

Cat. No.: B051598 Get Quote

This guide provides a comprehensive theoretical framework for investigating the reactivity of

pivalamidine hydrochloride. It is intended for researchers, scientists, and drug development

professionals who are interested in applying computational chemistry to understand and predict

the chemical behavior of this important synthetic building block. By leveraging modern

computational techniques, we can gain deep insights into reaction mechanisms, transition

states, and kinetic parameters, thereby accelerating drug discovery and development

processes.[1][2][3]

Introduction to Pivalamidine Hydrochloride
Pivalamidine, or 2,2-dimethylpropanimidamide, is a member of the amidine family of organic

compounds, characterized by the RC(NR)NR₂ functional group.[4] The hydrochloride salt form

enhances its stability and solubility, making it a versatile reagent in organic synthesis.[5][6]

Pivalamidine hydrochloride serves as a crucial precursor in the synthesis of various

heterocyclic compounds, including pyrimidines and triazines, which are prevalent scaffolds in

many pharmaceutical agents.[4][7]
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Property Value Source

Molecular Formula C₅H₁₂N₂·HCl [6]

Molecular Weight 136.62 g/mol [6]

IUPAC Name

2,2-

dimethylpropanimidamide;hydr

ochloride

[8]

CAS Number 18202-73-8 [8]

Appearance
White to almost white powder

or crystals
[6]

Understanding the reactivity of pivalamidine hydrochloride is paramount for optimizing

reaction conditions, predicting potential side products, and designing novel synthetic routes.[3]

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful

and cost-effective approach to elucidating the intricate details of its chemical transformations.

[1][2]

Theoretical Framework for Reactivity Analysis
The reactivity of pivalamidine hydrochloride can be systematically investigated using a

combination of quantum mechanics (QM) and molecular mechanics (MM) methods. Density

Functional Theory (DFT) has emerged as a robust and widely used computational tool for

studying reaction mechanisms in organic chemistry due to its favorable balance between

accuracy and computational cost.[9][10][11]

Foundational Concepts in Amidine Reactivity
Amidines exhibit a rich and diverse reactivity profile, primarily governed by the nucleophilic

character of the nitrogen atoms and the electrophilic nature of the central carbon atom. Key

reaction classes for amidines include:

Hydrolysis: The hydrolytic deamination of amidines is a fundamental reaction. Computational

studies on various amidine derivatives suggest that this process likely proceeds through a 3-

step mechanism.[12][13]
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Nucleophilic Attack: The amidine nitrogen can act as a nucleophile, attacking electrophilic

centers. This is a key step in many cyclization and addition reactions.[7][9][14][15]

Cycloaddition Reactions: Amidines can participate in cycloaddition reactions, for instance,

with azadienes, to form heterocyclic systems.[7]

A proposed general workflow for the theoretical investigation of pivalamidine hydrochloride
reactivity is outlined below.
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Phase 1: System Preparation

Phase 2: Reaction Pathway Exploration

Phase 3: Energetics and Analysis

Model Pivalamidine Hydrochloride
(and relevant reactants)

Geometry Optimization &
Frequency Calculation

Identify Potential Reaction Mechanisms
(e.g., Hydrolysis, Nucleophilic Attack)

Transition State (TS) Search

Intrinsic Reaction Coordinate (IRC) Calculation

Calculate Reaction Energy Profile

Analyze Electronic Structure
(NBO, Fukui functions)

Incorporate Solvent Effects
(PCM, SMD)

Click to download full resolution via product page

Caption: A generalized workflow for the theoretical study of chemical reactivity.
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Proposed Theoretical Studies on Pivalamidine
Hydrochloride
This section outlines a series of proposed theoretical investigations to comprehensively

characterize the reactivity of pivalamidine hydrochloride.

Study 1: Hydrolytic Stability and Degradation Pathway
Objective: To elucidate the mechanism of hydrolysis of pivalamidine hydrochloride and to

determine the rate-limiting step and activation energy barriers.

Rationale: Understanding the hydrolytic stability is crucial for determining the shelf-life and

handling conditions of pivalamidine hydrochloride and any drug candidates derived from it.

Based on existing literature for other amidines, a water-assisted mechanism is anticipated.[12]

[13]

Methodology:

Model System: Pivalamidine hydrochloride in the presence of explicit water molecules (a

microsolvation approach) will be modeled.

Computational Level: Geometry optimizations and frequency calculations will be performed

using the B3LYP functional with the 6-31+G(d,p) basis set.[10]

Reaction Coordinate: The potential energy surface will be scanned along the reaction

coordinate corresponding to the nucleophilic attack of a water molecule on the amidine

carbon.

Transition State Search: The transition state (TS) for each step will be located using methods

like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method.

Verification: The located transition states will be confirmed by the presence of a single

imaginary frequency in the vibrational analysis. Intrinsic Reaction Coordinate (IRC)

calculations will be performed to ensure the TS connects the correct reactants and products.

Solvent Effects: Bulk solvent effects will be incorporated using a polarizable continuum

model (PCM) to simulate an aqueous environment.[12][13]
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Pivalamidine + H₂O TS1 Tetrahedral Intermediate TS2 Pivalamide + NH₃

Click to download full resolution via product page

Caption: A simplified proposed reaction pathway for the hydrolysis of pivalamidine.

Study 2: Reactivity with Electrophiles - A Case Study of
Acylation
Objective: To model the reaction of pivalamidine hydrochloride with a model electrophile,

such as acetyl chloride, to understand its N-acylation reactivity.

Rationale: Acylation is a common reaction in drug synthesis. Understanding the regioselectivity

and the factors governing the reactivity of the two nitrogen atoms in pivalamidine is essential

for synthetic planning.

Methodology:

Model System: The reaction between pivalamidine (in its neutral form, assuming

deprotonation under basic conditions) and acetyl chloride will be modeled.

Computational Level: The M06-2X density functional, known for its good performance with

main-group chemistry, will be employed with the def2-TZVP basis set.[9][14][15]

Reactivity Descriptors: To rationalize the regioselectivity, local reactivity descriptors such as

Fukui functions and dual descriptors will be calculated from the ground-state electronic

structure.

Mechanism Exploration: A similar approach to the hydrolysis study will be used to locate the

transition state for the nucleophilic attack of the amidine nitrogen on the carbonyl carbon of

acetyl chloride.

Energetics: The activation energy barrier and the overall reaction energy will be calculated to

assess the thermodynamic and kinetic feasibility of the reaction.
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Self-Validating Protocols and Trustworthiness
The integrity of these theoretical studies relies on a self-validating system. This is achieved

through:

Convergence Checks: Ensuring that the chosen computational level (functional and basis

set) provides results that are converged with respect to further increases in theoretical

sophistication.

Benchmarking: When experimental data is available for related systems, the chosen

computational protocol should be benchmarked to ensure it can reproduce known

experimental trends.

Vibrational Analysis: The nature of all stationary points (minima and transition states) on the

potential energy surface must be confirmed through vibrational frequency calculations.[10]

IRC Calculations: As a final validation of the reaction pathway, IRC calculations are essential

to confirm that the located transition state smoothly connects the intended reactants and

products.

Conclusion and Future Directions
The theoretical studies outlined in this guide provide a robust framework for gaining a deep and

predictive understanding of the reactivity of pivalamidine hydrochloride. The insights derived

from these computational models can significantly aid in the rational design of new synthetic

methodologies and in the development of novel drug candidates.[1][2][16] Future work could

extend these studies to investigate the role of pivalamidine hydrochloride in organocatalysis

or as a ligand in transition metal catalysis, further broadening its synthetic utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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